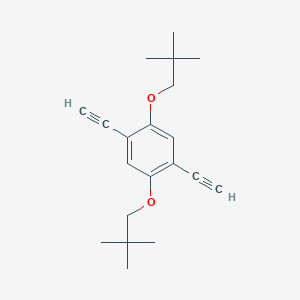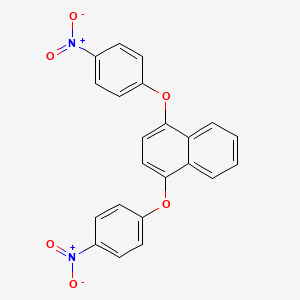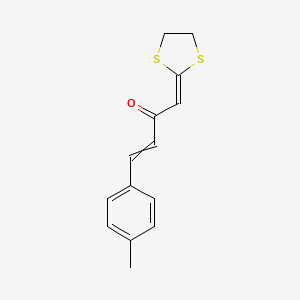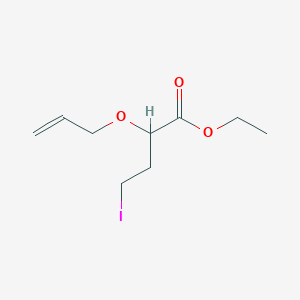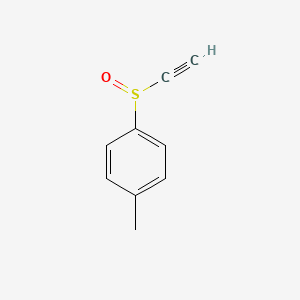
1-(Ethynesulfinyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethynesulfinyl)-4-methylbenzene is an organic compound characterized by the presence of an ethynesulfinyl group attached to a benzene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethynesulfinyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetylene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+AcetyleneBasethis compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethynesulfinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynesulfinyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(Ethynesulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Ethynesulfinyl)-4-methylbenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The ethynesulfinyl group is reactive and can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can affect molecular pathways and lead to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
- 1-(Ethynesulfinyl)-4-chlorobenzene
- 1-(Ethynesulfinyl)-4-nitrobenzene
- 1-(Ethynesulfinyl)-4-methoxybenzene
Comparison: 1-(Ethynesulfinyl)-4-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
Numéro CAS |
383911-54-4 |
|---|---|
Formule moléculaire |
C9H8OS |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
1-ethynylsulfinyl-4-methylbenzene |
InChI |
InChI=1S/C9H8OS/c1-3-11(10)9-6-4-8(2)5-7-9/h1,4-7H,2H3 |
Clé InChI |
UUBXCGJXEGMPMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
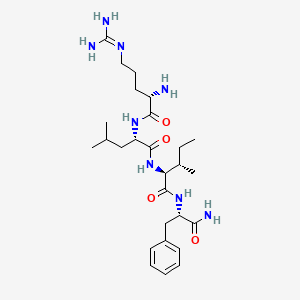
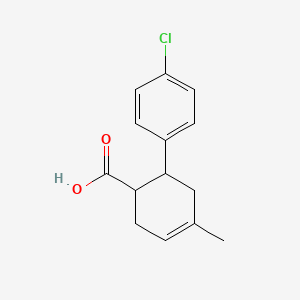

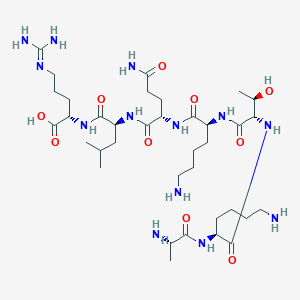

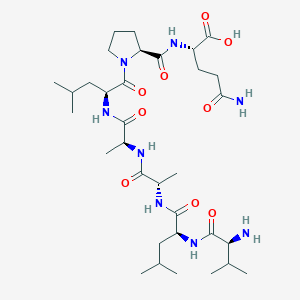
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

